N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c21-20(22,23)13-5-3-12(4-6-13)19(29)25-18-15-10-31-11-16(15)26-27(18)9-17(28)24-8-14-2-1-7-30-14/h1-7H,8-11H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBRBCOMOBCAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its anticancer, antioxidant, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities.
1. Anticancer Activity
Research has indicated that thienopyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain thienopyrazoles act as potent inhibitors of aurora kinases, which are crucial for cell division and thus represent a target for cancer therapy .
2. Antioxidant Activity
Antioxidant properties have been observed in related thieno[2,3-c]pyrazole compounds. These compounds demonstrated the ability to protect red blood cells from oxidative damage caused by toxins such as 4-nonylphenol. The protective effects were assessed by measuring alterations in erythrocyte morphology, indicating that these compounds can mitigate oxidative stress .
| Compound | Altered Erythrocytes % (Control) | Erythrocytes with 4-Nonylphenol | Erythrocytes with Thienopyrazole |
|---|---|---|---|
| Control | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
| Compound A | 0.6 ± 0.16 | ||
| Compound B | 28.3 ± 2.04 | ||
| Compound C | 3.7 ± 0.37 |
3. Antimicrobial Activity
Thienopyrazole derivatives have also shown promise as antimicrobial agents. Studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the furan moiety enhances their efficacy against microbial pathogens.
Case Studies
Several studies have investigated the biological activity of thienopyrazole derivatives:
- Anticancer Efficacy : A study assessed the cytotoxic effects of thieno[2,3-c]pyrazoles on human cancer cell lines and found significant inhibition of cell growth at low micromolar concentrations .
- Oxidative Stress Protection : Another investigation focused on the protective effects of thienopyrazoles against oxidative stress in fish erythrocytes, demonstrating a reduction in cellular damage compared to controls exposed to harmful substances .
Comparison with Similar Compounds
Key Observations :
- Flutolanil () shares the trifluoromethylbenzamide moiety but lacks the thieno-pyrazole system, emphasizing the role of the heterocyclic core in modulating target specificity.
- The thieno-pyrimidin analog () demonstrates antimicrobial activity, suggesting that the thieno-pyrazole scaffold in the target compound may confer similar properties.
Furan-Containing Carboxamides
Key Observations :
- However, the thieno-pyrazole core may enhance metabolic stability compared to thiazole derivatives .
Thieno-Pyrazole Derivatives
Key Observations :
- Thieno-pyrimidin derivatives () exhibit antimicrobial activity, but substitution at the 3-position (e.g., pyrazine-carboxamide vs. benzamide) alters solubility and target affinity.
Research Findings and Functional Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
Trifluoromethylbenzamide Motif : Enhances lipophilicity and resistance to metabolic degradation, a feature critical in agrochemicals like fluazuron and flutolanil .
Thieno-Pyrazole Core: Likely contributes to antimicrobial or pesticidal activity, as seen in thieno-pyrimidin derivatives .
Furan-2-ylmethyl Group : May act as a hydrogen-bond acceptor or participate in hydrophobic interactions, similar to furan-containing research chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
